REACTION_CXSMILES
|
C([O-])(O)=O.[Na+].[Na+].[I-].Br[C:9]1[S:13][C:12]([Cl:14])=[CH:11][CH:10]=1.[CH2:15]([OH:18])[CH:16]=[CH2:17]>CN(P(N(C)C)(N(C)C)=O)C.CCOCC.CC([O-])=O.CC([O-])=O.[Pd+2]>[Cl:14][C:12]1[S:13][C:9]([CH2:17][CH2:16][CH:15]=[O:18])=[CH:10][CH:11]=1 |f:0.1,2.3,8.9.10|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(S1)Cl
|
Name
|
|
Quantity
|
1.03 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude residue is purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with a gradient of 10% Et2O/hexanes to 20% Et2O/hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(S1)CCC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.03 mmol | |
AMOUNT: MASS | 0.18 g | |
YIELD: CALCULATEDPERCENTYIELD | 20.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |